molecular formula C18H18N4O3 B2720990 7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2109090-52-8

7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2720990
M. Wt: 338.367
InChI Key: UVEJGDANVFNFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a bicyclic system containing a pyrazole ring fused with a pyrazine ring. The molecule also contains a 4-methoxyphenyl group and a furylmethylamino group attached to the core structure .

Scientific Research Applications

Antimicrobial and Anticancer Potential

Research by Altalbawy (2013) highlights the synthesis of novel compounds, including derivatives related to the mentioned chemical structure, demonstrating significant antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents. Furthermore, Hassan et al. (2014) have explored derivatives for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential anticancer applications. These studies underscore the compound's relevance in pharmaceutical research aimed at identifying new therapeutic agents with antimicrobial and anticancer efficacy (Altalbawy, 2013); (Hassan, Ashraf S., Hafez, T., & Osman, Souad A., 2014).

Chemical Synthesis and Characterization

The synthesis of related pyranopyrazoles and their potential as organocatalysts in chemical reactions have been documented by Zolfigol et al. (2013), who developed an efficient method for preparing such compounds under green, simple conditions. This research highlights the compound's versatility and potential applications in green chemistry and catalysis (Zolfigol, M. et al., 2013).

Corrosion Inhibition

Yadav et al. (2016) investigated pyranopyrazole derivatives for their role in corrosion inhibition of mild steel in acidic solutions, revealing high inhibition efficiency. This suggests potential industrial applications in protecting metals from corrosion, showcasing the compound's utility beyond pharmaceuticals (Yadav, M. et al., 2016).

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely. For this compound, the SDS is available for download . It’s crucial to follow all safety guidelines when handling this compound to ensure safety.

properties

IUPAC Name

7-(furan-2-ylmethylamino)-2-(4-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-13-6-4-12(5-7-13)15-9-16-18(23)20-11-17(22(16)21-15)19-10-14-3-2-8-25-14/h2-9,17,19H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEJGDANVFNFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

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